molecular formula C19H25FN2O2 B2880159 (1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2310015-95-1

(1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2880159
CAS RN: 2310015-95-1
M. Wt: 332.419
InChI Key: WEVVJQDQMFAYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic compound . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of this compound has been described in a study . The compound was designed by utilizing 5-bromo-2-chlorobenzoic acid as the starting material, yielding (5-bromo-2-chlorophenyl) (4-fluorophenyl) methanone. It reacted with (S)-tetrahydrofuran-3-ol to produce (S)- (5-bromo-2-chlorophenyl) (4- ( (tetrahydrofuran-3-yl)oxy)phenyl)methanone. The title compound was obtained after the reduction of the compound with 1,1,3,3-tetramethyldisiloxane .


Molecular Structure Analysis

The molecular formula of the compound is C17H22FNO2.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .

Scientific Research Applications

Fluorofunctionalization of Ketones

Research by Stavber, Jereb, and Zupan (2002) explored the use of fluorine atom transfer reagents for direct regiospecific fluorofunctionalization of ketones. This process transforms various derivatives, including 1-indanone and 1-tetralone, into their corresponding α-fluoro derivatives, highlighting a potential application in modifying compounds like (1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone (Stavber, Jereb, & Zupan, 2002).

Synthesis of Ciproxifan

Stark (2000) details the synthesis of cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone (ciproxifan), a histamine H3-receptor antagonist. The key reaction in this synthesis involves SNAr for acylated fluoroaromatics, a process potentially relevant for synthesizing related compounds (Stark, 2000).

Anti-Tubercular Agents

Dwivedi et al. (2005) conducted a study on the synthesis of phenyl cyclopropyl methanones, evaluating their anti-tubercular activities. The synthesized compounds displayed significant activity against M. tuberculosis H37Rv, suggesting their potential as anti-mycobacterial agents, which might include compounds similar to (1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone (Dwivedi et al., 2005).

Liquid Chromatography and Detection of Amino Acids

Watanabe and Imai (1981) used 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a labeling reagent for high-performance liquid chromatography of amino acids. This method, involving derivatives similar to (1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, could be applied for sensitive detection and analysis of various amino acids (Watanabe & Imai, 1981).

P2X7 Antagonist Clinical Candidate Discovery

Chrovian et al. (2018) developed a series of P2X7 antagonists for mood disorder treatment, utilizing a dipolar cycloaddition reaction/Cope elimination sequence. This research offers insight into novel synthetic routes potentially applicable to compounds like (1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, particularly in the development of pharmaceuticals (Chrovian et al., 2018).

properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2/c20-16-4-2-15(3-5-16)19(7-8-19)18(23)22-10-1-9-21(11-12-22)17-6-13-24-14-17/h2-5,17H,1,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVVJQDQMFAYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2(CC2)C3=CC=C(C=C3)F)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane

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